Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine
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Overview
Description
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine is a heterocyclic compound with a unique fused ring structure It consists of an azetidine ring fused to an oxazole ring, which is further fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the condensation of an azetidine derivative with an oxazole derivative, followed by cyclization, can yield the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the fused rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms of the compound, and substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to explore its potential as a therapeutic agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with an oxazole ring, such as oxazoles and isoxazoles, share some structural similarities with Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine.
Azetidine Derivatives: Compounds containing an azetidine ring, such as azetidines and azetidinones, also have structural similarities.
Azepine Derivatives: Compounds with an azepine ring, such as azepines and diazepines, are related to this compound.
Uniqueness
This compound is unique due to its fused ring structure, which combines the features of azetidine, oxazole, and azepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
CAS No. |
753021-64-6 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
11-oxa-6,12-diazatricyclo[7.3.0.03,6]dodeca-1(12),2,4,7,9-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-3-11-4-2-8(11)5-9-7(1)6-12-10-9/h1-6H |
InChI Key |
XXGRSEHUTRUYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C1=CC3=NOC=C3C=C2 |
Origin of Product |
United States |
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